![molecular formula C17H25ClN2O2S B6499306 3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 952983-89-0](/img/structure/B6499306.png)
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzene ring (an aromatic hydrocarbon), a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and an amine), a piperidine ring (a six-membered ring with one nitrogen atom), and a cyclopentyl group (a cycloalkane ring with five carbon atoms) .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring contributes to the compound’s aromaticity, while the piperidine and cyclopentyl rings add to its three-dimensional structure . The sulfonamide group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzene ring might undergo electrophilic aromatic substitution, while the amine in the sulfonamide group could act as a nucleophile . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, while its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications
Free Radical Bromination: F5017-0269 can undergo bromination at the benzylic position using N-bromosuccinimide (NBS) as a reagent. The NBS generates a succinimidyl radical, which abstracts a hydrogen atom from the benzylic position, leading to the formation of the corresponding brominated product .
Transition Metal-Catalyzed Cross-Coupling
F5017-0269 can serve as a substrate in Suzuki–Miyaura cross-coupling reactions. This powerful method allows the formation of carbon–carbon bonds by coupling aryl or vinyl boron reagents with aryl or vinyl halides. The mild reaction conditions and functional group tolerance make this process widely applicable in organic synthesis .
Future Directions
properties
IUPAC Name |
3-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S/c18-15-4-3-7-17(12-15)23(21,22)19-13-14-8-10-20(11-9-14)16-5-1-2-6-16/h3-4,7,12,14,16,19H,1-2,5-6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARFWWNQLHERQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.